molecular formula C59H78N16O22S6 B13727542 3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid

3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid

Cat. No.: B13727542
M. Wt: 1555.7 g/mol
InChI Key: LPTWYUXWZIKIIF-UHFFFAOYSA-N
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Description

3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25223212,42033,37]tetrapentacontan-4-yl]propanoic acid is a complex organic compound with a highly intricate structure

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the necessary functional groups. Key steps may include:

    • Protection and deprotection of functional groups to ensure selective reactions.
    • Coupling reactions to form peptide bonds.
    • Oxidation and reduction reactions to introduce or modify functional groups.
    • Cyclization reactions to form the tetracyclic core structure.
  • Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    • Use of automated peptide synthesizers for efficient coupling reactions.
    • Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
    • Development of robust purification methods to isolate the final product with high purity.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo a variety of chemical reactions, including:

      Oxidation: Introduction of oxygen atoms to form oxo groups.

      Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce oxo groups.

      Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

      Hydrolysis: Cleavage of peptide bonds to release amino acids or smaller peptides.

  • Common Reagents and Conditions: : Common reagents used in these reactions include:

    • Oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Substitution reagents such as alkyl halides or acyl chlorides.
    • Hydrolyzing agents such as acids or bases.
  • Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    • Oxidation may yield oxo derivatives.
    • Reduction may yield alcohols or amines.
    • Substitution may yield alkylated or acylated derivatives.
    • Hydrolysis may yield amino acids or smaller peptides.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows for interactions with various biological targets.

  • Medicine: : Investigated for its potential therapeutic applications, such as anticancer or antimicrobial agents. Its ability to interact with biological molecules makes it a promising candidate for drug development.

  • Industry: : Used in the development of advanced materials, such as polymers or nanomaterials. Its functional groups can be modified to tailor the properties of the final material.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Key aspects include:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

  • Pathways Involved: : The compound may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune response. This can result in various biological effects, such as inhibition of cancer cell proliferation or enhancement of immune activity.

Comparison with Similar Compounds

  • Comparison with Other Compounds: : This compound can be compared with other similar compounds, such as:

    • Peptides with similar amino acid sequences.
    • Small molecules with similar functional groups.
    • Natural products with similar biological activities.
  • Uniqueness: : The uniqueness of this compound lies in its complex structure and diverse functional groups, which allow for a wide range of chemical reactions and biological interactions. This makes it a valuable tool for scientific research and potential therapeutic applications.

  • List of Similar Compounds

    • Other peptides with similar sequences.
    • Small molecules with amino, carboxyl, and hydroxyl groups.
    • Natural products with similar biological activities, such as alkaloids or terpenoids.

Properties

Molecular Formula

C59H78N16O22S6

Molecular Weight

1555.7 g/mol

IUPAC Name

3-[47-amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid

InChI

InChI=1S/C59H78N16O22S6/c1-25-45(83)73-56-55(93)71-43(26(2)76)54(92)62-18-41(80)64-35(52(90)72-44(58(95)96)28-7-11-30(78)12-8-28)20-98-24-99-21-36-49(87)69-37(51(89)67-34(17-40(61)79)57(94)75-15-3-4-39(75)53(91)63-25)22-101-100-19-31(60)46(84)68-38(23-102-103-56)50(88)65-32(13-14-42(81)82)47(85)66-33(48(86)74-59(97)70-36)16-27-5-9-29(77)10-6-27/h5-12,25-26,31-39,43-44,56,76-78H,3-4,13-24,60H2,1-2H3,(H2,61,79)(H,62,92)(H,63,91)(H,64,80)(H,65,88)(H,66,85)(H,67,89)(H,68,84)(H,69,87)(H,71,93)(H,72,90)(H,73,83)(H,81,82)(H,95,96)(H2,70,74,86,97)

InChI Key

LPTWYUXWZIKIIF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2C(=O)NC(C(=O)NCC(=O)NC(CSCSCC3C(=O)NC(CSSCC(C(=O)NC(CSS2)C(=O)NC(C(=O)NC(C(=O)NC(=O)N3)CC4=CC=C(C=C4)O)CCC(=O)O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)C(=O)NC(C6=CC=C(C=C6)O)C(=O)O)C(C)O

Origin of Product

United States

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